molecular formula C6H11FO5 B043589 4-Deoxy-4-fluoro-D-glucose CAS No. 29218-07-3

4-Deoxy-4-fluoro-D-glucose

Cat. No. B043589
CAS RN: 29218-07-3
M. Wt: 182.15 g/mol
InChI Key: FIHYONSINSKFAH-GASJEMHNSA-N
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Description

Synthesis Analysis

The synthesis of 4-Deoxy-4-fluoro-D-glucose has been improved from the original methods, involving key stages such as the fluoride-displacement reaction on specific glucose derivatives. For example, the treatment of methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride yields a mixture of 6-deoxy-6-fluoro and other derivatives of D-glucose (Barford et al., 1971).

Molecular Structure Analysis

The molecular structure of 4-Deoxy-4-fluoro-D-glucose features a fluorine atom at the 4th position, replacing a hydroxyl group. This substitution affects the molecule's conformation and its interaction with biological systems. High-level ab initio and DFT methods have shown that substituting a OH group with a F atom doesn't significantly change the shape and electrostatic potential around the molecule but affects the intramolecular hydrogen bond network (Hoffmann & Rychlewski, 2001).

Chemical Reactions and Properties

4-Deoxy-4-fluoro-D-glucose undergoes various chemical reactions due to its modified structure. The presence of a fluorine atom alters its reactivity, making it a subject of interest in synthetic chemistry and biochemistry. For example, its metabolism in Pseudomonas putida leads to the release of fluoride and the formation of specific metabolites, indicating its biochemical reactivity and potential applications in metabolic studies (Sbrissa et al., 1990).

Physical Properties Analysis

The physical properties of 4-Deoxy-4-fluoro-D-glucose, such as solubility and stability, are influenced by the fluorine substitution. Studies on the stability of fluorine-18 labeled 2-deoxy-2-fluoro-D-glucose, a closely related compound, can provide insights into its physical stability under various conditions, highlighting the importance of reductant stabilizers in preserving the integrity of such molecules (Fawdry, 2007).

Chemical Properties Analysis

The chemical properties of 4-Deoxy-4-fluoro-D-glucose, including its reactivity and interaction with other molecules, are significantly defined by the fluorine atom. The synthesis and study of its analogues and derivatives help understand its potential as an inhibitor in biochemical pathways, as demonstrated by its effects on glycosaminoglycan biosynthesis when used as an analogue of 2-acetamido-2-deoxy-D-glucose (Berkin et al., 2000).

Scientific Research Applications

  • Oncology and Tumor Imaging : 4-Deoxy-4-fluoro-D-glucose shows high accumulation in macrophages and granulation tissues in tumors, reflecting the high metabolic activity of viable tumor cells. This property is utilized in tumor imaging and cancer research (Kubota et al., 1992). It has been used in positron emission tomography (PET) imaging to assess primary tumors, metastases, prognosis, and monitor therapy, as well as in the early detection of recurrent tumor growth (Ak et al., 2000).

  • Neuroscience and Neurology : In the field of neurology, 4-Deoxy-4-fluoro-D-glucose has been instrumental in studying regional brain function, especially in the context of aging and dementia. It is effective in studying the decrease in glucose utilization in Alzheimer's patients (Ferris et al., 1980). Additionally, it aids in the correlation of neurotransmitter-specific effects with regional metabolic effects in the human brain, which is beneficial for studies on normal aging, neuropsychiatric disorders, and drug action (Fowler et al., 2004).

  • Plant Science : In plant science, its metabolism differs significantly from that in animal cells, with glycolysis and starch degradation being key pathways. The application of 4-Deoxy-4-fluoro-D-glucose as a radiotracer in plant imaging has opened new avenues for analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis (Fatangare et al., 2015).

  • Molecular Imaging : It is used in molecular imaging, particularly in chemical exchange saturation transfer (CEST) MRI, to effectively detect tumors and metastases, distinguish between malignant and benign tumors, and monitor tumor response to therapy noninvasively without radio-labeled isotopes (Rivlin et al., 2013).

  • Synthesis and Radiochemistry : Research has also focused on the synthesis of 4-Deoxy-4-fluoro-D-glucose and its analogs, which are essential for various studies. Methods for efficient synthesis with high radiochemical yield are crucial for its application in medical imaging and research (Hamacher et al., 1986).

Safety And Hazards

When handling 4-Deoxy-4-fluoro-D-glucose, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of research on 4-Deoxy-4-fluoro-D-glucose could involve its potential use as a new PPP imaging probe based on the principle of metabolic trapping . The synthesis of potential radiolabeling precursors for 4DFS for future radiofluorinations with fluorine-18 is also presented .

properties

IUPAC Name

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEGLMFBNPWYQO-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951816
Record name 4-Deoxy-4-fluorohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal

CAS RN

29218-07-3
Record name 4-Deoxy-4-fluoro-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Deoxy-4-fluorohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Deoxy-4-fluoro-D-glucose
Reactant of Route 2
4-Deoxy-4-fluoro-D-glucose
Reactant of Route 3
4-Deoxy-4-fluoro-D-glucose
Reactant of Route 4
4-Deoxy-4-fluoro-D-glucose
Reactant of Route 5
4-Deoxy-4-fluoro-D-glucose
Reactant of Route 6
4-Deoxy-4-fluoro-D-glucose

Citations

For This Compound
121
Citations
AD Barford, AB Foster, JH Westwood, LD Hall… - Carbohydrate …, 1971 - Elsevier
… of 1,6-anhydro-BD-glucopyranose into the 4-sulphonate 1 largely deprives the above synthesis of convenience as a route for the large-scale preparation of 4-deoxy-4-fluoro-D-glucose. …
Number of citations: 63 www.sciencedirect.com
DP Lopes, NF Taylor - Carbohydrate Research, 1979 - Elsevier
… This latter point is of particular importance since 4-deoxy-4-fluoro-D-glucose is now known to have a number of effects on the metabolism of carbohydrates4s5, which might be …
Number of citations: 22 www.sciencedirect.com
RJ Abraham, EJ Chambers… - Magnetic resonance in …, 1994 - Wiley Online Library
The 1 H and 19 F NMR spectra of the α‐ and β‐pyranose anomers of 4‐deoxy‐4‐fluoro‐D‐glucose (4FG) and 6‐deoxy‐6‐fluoro‐D‐galactose (6FGA) in methanol‐d 4 , DMSO‐d 6 , …
D Sbrissa, JM McIntosh, NF Taylor - Carbohydrate research, 1990 - Elsevier
… Our earlier studies on the metabolism of 4-deoxy-4-fluoro-D-glucose (4FG) in Pseudomonas putida demonstrated that the sugar was not oxidized but was extensively defluorinated (95%…
Number of citations: 5 www.sciencedirect.com
ML Tejada, JR Green, NF Taylor - Carbohydrate research, 1993 - Elsevier
The metabolism of 5 mM 4-deoxy-4-fluoro-d-glucose in Pseudomonas putida to 4-deoxy-4-fluoro-d-gluconic and 4-deoxy-4-fluoro-d-arabino-2-hexulosonic acid is shown by 19 F NMR …
Number of citations: 3 www.sciencedirect.com
AB Foster, R Hems, JH Westwood - Carbohydrate Research, 1970 - Elsevier
… was 4-deoxy-4-fluoro-D-glucose’ … Further elution gave I3 (35 mg, Zoo/,) which crystallised from ethanol to give 4-deoxy-4-fluoro-D-glucose (lo), …
Number of citations: 2 www.sciencedirect.com
TJ Grier, JR Rasmussen - Biochemical Journal, 1983 - portlandpress.com
… Solvent B also separates 4-deoxy-4-fluoro-D-mannose from 4-deoxy-4-fluoroD-glucose (R4-F-Man 0.87) and 4-deoxy-4-fluoro-Dfructose (R4F-Man 0.85). Thus the paper-chromato…
Number of citations: 12 portlandpress.com
ML Tejada - 1992 - scholar.uwindsor.ca
… putida using gluconate as a carbon source effects a considerable decrease in the rate of 4-deoxy-4-fluoro-D-glucose (4FG) metabolism to 2,3-dideoxy-D-glycero-pentonic acid (2,3-…
Number of citations: 4 scholar.uwindsor.ca
J Samuel, NF Taylor - Carbohydrate research, 1984 - Elsevier
… Recently we reported the reaction of 4-deoxy-4-fluoro-D-glucose with a membrane protein … -6 of 4-deoxy-4-fluoro-Dglucose. Methyl (methyl 4-deoxy-4-fluoro-aD-glucopyranosid)uronate …
Number of citations: 5 www.sciencedirect.com
JS FOWLERA, T IDOB - Handbook of Radiopharmaceuticals …, 2003 - books.google.com
… The importance of substituting the fluorine atom on C-2 is illustrated by the dramatic reduction in affinity for hexokinase with 3-deoxy-3-fluoro-D-glucose and 4-deoxy-4-fluoro-Dglucose (…
Number of citations: 17 books.google.com

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